molecular formula C19H21F3N4OS B2905614 2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-93-4

2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2905614
CAS No.: 886904-93-4
M. Wt: 410.46
InChI Key: BOSWVKSOYRPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core with a thiazole and triazole ring system. The structure includes a piperidine moiety substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and an ethyl chain at the 2-position. Its molecular formula is C₂₁H₂₂F₃N₅OS, with a theoretical average mass of 449.50 g/mol (calculated using PubChem tools).

Properties

IUPAC Name

2-ethyl-5-[piperidin-1-yl-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4OS/c1-2-14-23-18-26(24-14)17(27)16(28-18)15(25-9-4-3-5-10-25)12-7-6-8-13(11-12)19(20,21)22/h6-8,11,15,27H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSWVKSOYRPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared to two analogs from the provided evidence:

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol
Substituent at Position 5 Piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl (2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl (3,4,5-Trimethoxyphenyl)(4-methylpiperidin-1-yl)methyl
Substituent at Position 2 Ethyl Ethyl Methyl
Molecular Formula C₂₁H₂₂F₃N₅OS C₁₉H₂₃FN₄OS C₂₁H₂₈N₄O₄S
Average Mass (g/mol) 449.50 374.48 456.54
Key Functional Groups -CF₃ (electron-withdrawing), Piperidine -F (electron-withdrawing), 3-Methylpiperidine -OCH₃ (electron-donating), 4-Methylpiperidine
Lipophilicity (Predicted logP) ~3.8 (high due to -CF₃) ~3.1 ~2.5 (lower due to polar -OCH₃ groups)

Research Findings and Limitations

  • Synthetic Accessibility : Analog 1 () has a reported synthetic route via Ullmann coupling, whereas the target compound may require specialized fluorination techniques .
  • Thermodynamic Stability : Computational models suggest the target compound’s -CF₃ group stabilizes the molecule via intramolecular hydrogen bonding with the triazole nitrogen, a feature absent in analogs .
  • Gaps in Data: No direct in vivo studies for the target compound were found in the provided evidence. Analog 2’s 3,4,5-trimethoxyphenyl group has documented antiproliferative activity, but extrapolation to the target compound is speculative .

Q & A

Basic: What are the recommended multi-step synthetic pathways for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors with hydrazine derivatives under reflux in ethanol or methanol .
  • Step 2: Introduction of the piperidinyl-(3-(trifluoromethyl)phenyl)methyl group via nucleophilic substitution or Mannich-type reactions, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3: Final purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) .

Critical Factors:

  • Temperature: Cyclization steps require reflux (70–80°C), while alkylation steps may need lower temperatures (0–25°C) to avoid side reactions .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Yield Optimization: Pilot reactions with varying stoichiometric ratios (1:1.2 to 1:2.5 for key intermediates) improve scalability .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR confirms regiochemistry of the thiazolo-triazole core and substituent positions. For example, the hydroxyl (-OH) proton appears as a singlet near δ 10–12 ppm, while trifluoromethyl groups show distinct 19F coupling .
    • DEPT-135 resolves quaternary carbons in the fused heterocyclic system .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
  • HPLC-PDA: Assesses purity (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Basic: How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors associated with the trifluoromethylphenyl motif, such as kinase inhibitors (e.g., EGFR) or GPCRs .
  • Assay Design:
    • In vitro enzyme inhibition: IC50 determination via fluorometric or colorimetric assays (e.g., ATPase activity for kinases) .
    • Antimicrobial screening: Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <1%) .

Advanced: How can computational modeling guide SAR studies for derivatives?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., 14-α-demethylase for antifungal activity). Focus on the trifluoromethyl group’s role in hydrophobic binding pockets .
  • MD Simulations: Assess binding stability (RMSD <2 Å over 50 ns trajectories) and hydrogen-bonding patterns with catalytic residues .
  • QSAR Models: Develop using descriptors like logP, polar surface area, and electrostatic potential maps to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.